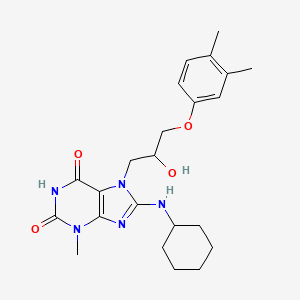
8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-(cyclohexylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , with the CAS number 919020-12-5 , is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H31N5O4
- Molecular Weight : 441.5233 g/mol
- SMILES : OC(Cn1c(NC2CCCCC2)nc2c1c(=O)[nH]c(=O)n2C)COc1ccc(c(c1)C)C
This compound features a complex structure that includes a cyclohexylamino group and a dimethylphenoxy group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that it may influence several pathways:
- Adenosine Receptor Modulation : As a purine derivative, it may act as an agonist or antagonist at adenosine receptors, which are implicated in numerous physiological processes including inflammation and neurotransmission.
- Inhibition of Enzymatic Activity : The structural motifs present in the compound suggest potential inhibition of enzymes involved in purine metabolism.
Antioxidant Activity
Studies have indicated that compounds similar to this purine derivative exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related cellular damage.
Anti-inflammatory Properties
Research has demonstrated that the compound may possess anti-inflammatory effects, potentially through the modulation of cytokine release or inhibition of inflammatory pathways.
In Vitro Studies
In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported an IC50 value indicating effective cytotoxicity against human cancer cell lines, suggesting potential as a chemotherapeutic agent.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 22 |
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study observed significant tumor reduction in xenograft models treated with the compound compared to controls.
Safety and Toxicology
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.
Propiedades
IUPAC Name |
8-(cyclohexylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-14-9-10-18(11-15(14)2)32-13-17(29)12-28-19-20(27(3)23(31)26-21(19)30)25-22(28)24-16-7-5-4-6-8-16/h9-11,16-17,29H,4-8,12-13H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRLZASIYRVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













